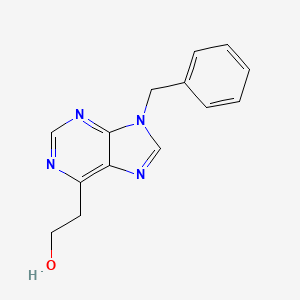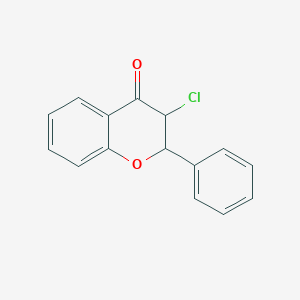
2-(5-Ethyl-1,3,4-thiadiazol-2-yl)isoindoline-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Ethyl-1,3,4-thiadiazol-2-yl)isoindoline-1,3-dione is a compound that belongs to the class of 1,3,4-thiadiazole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Ethyl-1,3,4-thiadiazol-2-yl)isoindoline-1,3-dione typically involves the reaction of isoindoline-1,3-dione with 5-ethyl-1,3,4-thiadiazole. One common method involves the use of hydrazonoyl halides as starting materials. The reaction is carried out in the presence of a base such as triethylamine in an ethanol solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
2-(5-Ethyl-1,3,4-thiadiazol-2-yl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thioether.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thioethers.
Substitution: Various substituted thiadiazole derivatives.
科学研究应用
2-(5-Ethyl-1,3,4-thiadiazol-2-yl)isoindoline-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for potential use as a drug candidate due to its biological activities.
Industry: Used in the development of new materials with specific properties.
作用机制
The mechanism of action of 2-(5-Ethyl-1,3,4-thiadiazol-2-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular membranes, affecting their integrity and function .
相似化合物的比较
Similar Compounds
- 2-Amino-5-ethyl-1,3,4-thiadiazole
- Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide
Uniqueness
2-(5-Ethyl-1,3,4-thiadiazol-2-yl)isoindoline-1,3-dione is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of the isoindoline-1,3-dione and thiadiazole moieties makes it a versatile compound for various applications .
属性
分子式 |
C12H9N3O2S |
|---|---|
分子量 |
259.29 g/mol |
IUPAC 名称 |
2-(5-ethyl-1,3,4-thiadiazol-2-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C12H9N3O2S/c1-2-9-13-14-12(18-9)15-10(16)7-5-3-4-6-8(7)11(15)17/h3-6H,2H2,1H3 |
InChI 键 |
AYUPFBZKOMKODE-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NN=C(S1)N2C(=O)C3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


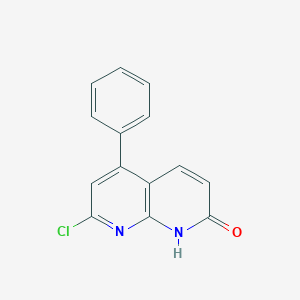
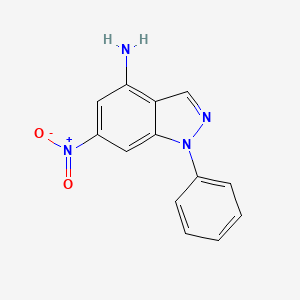
![2-(2-Fluorobenzyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B11859525.png)
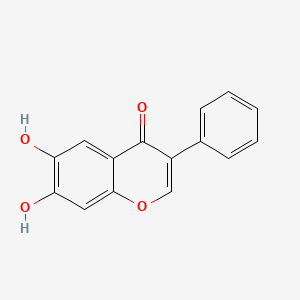
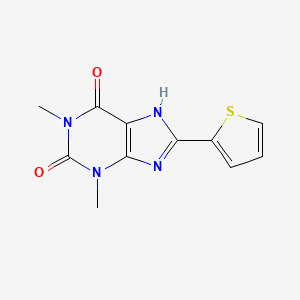



![Aziridine, 2-(bromomethyl)-1-[(2-chlorophenyl)methyl]-](/img/structure/B11859558.png)


